[2-[2-morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
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Overview
Description
This compound is a member of the morpholine family, which is known for its diverse applications in medicinal chemistry. The inclusion of trifluoromethyl and phenylethenyl groups suggests potential biological activity, as these functionalities often play significant roles in pharmaceutical compounds.
Preparation Methods
Synthetic routes and reaction conditions
Synthesis of the morpholin-4-yl derivative: Starting from aniline, it undergoes a substitution reaction with morpholine under controlled temperature conditions, resulting in 2-morpholin-4-yl-5-(trifluoromethyl)aniline.
Attachment of the oxoethyl group: This intermediate is then reacted with oxalyl chloride to introduce the oxoethyl group, leading to the formation of 2-[2-morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl chloride.
Final ester formation: The compound then undergoes a reaction with [(E)-2-phenylethenyl]sulfonylamino acetic acid in the presence of a base (such as triethylamine), forming [2-[2-morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate.
Industrial production methods: : Industrial synthesis may involve optimized conditions like solvent selection, temperature control, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : The compound can undergo oxidation, especially at the phenylethenyl group, yielding various oxidized derivatives.
Reduction: : Reduction at the oxo group may convert it into corresponding alcohols.
Substitution: : The trifluoromethyl group may participate in nucleophilic substitution reactions.
Common reagents and conditions used
Oxidation: : Oxidizing agents like potassium permanganate (KMnO4) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Bases like sodium hydride (NaH) and nucleophiles like amines.
Major products formed: : Products vary depending on the reaction but may include hydroxylated derivatives, amine-substituted products, and various oxidized forms.
Scientific Research Applications
This compound's structure suggests a wide range of applications:
Chemistry: : Used as a building block for complex organic synthesis.
Biology: : Potential as a biochemical probe due to its functional groups.
Medicine: : Investigation into its activity as a pharmaceutical lead compound, given the bioactive trifluoromethyl and phenylethenyl groups.
Industry: : Possible use in materials science for creating functional polymers or advanced coatings.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its target:
Molecular targets: : Likely interacts with various enzymes or receptors due to its morpholine and trifluoromethyl groups.
Pathways involved: : May affect signal transduction pathways, particularly those involving sulfur-containing amino acids and esters.
Comparison with Similar Compounds
Similar compounds
[2-(2-morpholino-5-nitroanilino)-2-oxoethyl] acetate
[2-[2-morpholin-4-yl-3-(trifluoromethyl)phenylamino]-2-oxoethyl] acetate
Uniqueness
The combination of trifluoromethyl and phenylethenyl groups in this compound provides a distinct profile in terms of its physicochemical properties and biological activities, setting it apart from other morpholine derivatives.
Properties
IUPAC Name |
[2-[2-morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O6S/c24-23(25,26)18-6-7-20(29-9-11-34-12-10-29)19(14-18)28-21(30)16-35-22(31)15-27-36(32,33)13-8-17-4-2-1-3-5-17/h1-8,13-14,27H,9-12,15-16H2,(H,28,30)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUNIVJTKKWXAQ-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)COC(=O)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)COC(=O)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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